Hydroxy(oxo)phosphanium

Catalog No.
S629417
CAS No.
6303-21-5
M.F
H2O2P+
M. Wt
64.989 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy(oxo)phosphanium

CAS Number

6303-21-5

Product Name

Hydroxy(oxo)phosphanium

IUPAC Name

hydroxy(oxo)phosphanium

Molecular Formula

H2O2P+

Molecular Weight

64.989 g/mol

InChI

InChI=1S/HO2P/c1-3-2/h3H/p+1

InChI Key

GQZXNSPRSGFJLY-UHFFFAOYSA-N

SMILES

O[PH+]=O

Synonyms

hypophosphorous;hypophosphorousacid(corrosiveliquid,acidic,inorganic,n.o.s.);Hypophosphorousacid50%;HYPOPHOSPHORIC ACID;HYPOPHOSPHOROUS ACID;HYPOPHOSPHORUS ACID;PHOSPHINIC ACID;Hypophoaphoeous acid

Canonical SMILES

[H+].[O-]P=O

The exact mass of the compound Hypophosphorous acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41904. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds. It belongs to the ontological category of phosphorus oxoacid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydroxy(oxo)phosphanium, commonly known as Hypophosphorous Acid (HPA), is a powerful phosphorus-based reducing agent typically supplied as a 30-50% aqueous solution. Its primary industrial value stems from its role as the reducing agent in electroless nickel (Ni-P) plating, a critical process in the electronics and automotive industries for creating uniform, corrosion-resistant coatings. Beyond plating, HPA serves as a versatile reagent in organic synthesis for the reduction of arenediazonium salts, as a polymerization catalyst, and as a stabilizer or antioxidant in various formulations to prevent discoloration and degradation.

A buyer's choice between Hypophosphorous Acid (HPA) and its most common substitute, solid Sodium Hypophosphite, is a critical procurement decision with significant process implications. While both supply the H₂PO₂⁻ reducing anion, they are not functionally equivalent. HPA's liquid form and miscibility with water and polar organic solvents like alcohols enable its use in a wider range of homogeneous reaction systems where the salt's poor organic solubility would be prohibitive. Crucially, HPA is a cation-free reagent; substituting with sodium hypophosphite introduces Na⁺ ions that accumulate in process baths. This accumulation can destabilize electroless plating solutions, degrade deposit quality, and introduce metallic contaminants into sensitive applications like electronics or catalysis where ionic purity is a key performance parameter.

Avoids Cation Accumulation for Enhanced Electroless Plating Bath Stability and Deposit Purity

In electroless nickel (EN) plating, the primary reducing agent can be HPA or its salt, sodium hypophosphite. While both provide the necessary anion, using the sodium salt introduces Na⁺ cations that accumulate with each replenishment cycle. This buildup of extraneous ions, along with byproducts like sulfates from nickel sulfate, degrades bath performance and adversely affects the quality of the nickel-phosphorus deposit. Specifying HPA as the source of hypophosphite eliminates the introduction of sodium cations, contributing to a longer bath life and higher purity deposits, which is critical for applications in electronics and data storage.

Evidence DimensionIntroduction of Extraneous Cations
Target Compound Data0 moles of Na⁺ introduced per mole of H₂PO₂⁻ added
Comparator Or BaselineSodium Hypophosphite: 1 mole of Na⁺ introduced per mole of H₂PO₂⁻ added
Quantified DifferenceComplete elimination of sodium cation introduction
ConditionsStandard replenishment of an acidic electroless nickel plating bath.

For high-throughput industrial plating, eliminating sodium buildup extends bath operational lifetime, reduces waste, and ensures higher deposit purity, directly impacting production costs and final product quality.

Superior Solubility in Organic Media for Homogeneous Phase Synthesis

Hypophosphorous acid, typically supplied as an aqueous solution, is miscible with polar organic solvents including alcohols, ethers, and acetone. This property is critical for organic synthesis applications requiring a single, homogeneous reaction phase. In contrast, its common salt substitute, sodium hypophosphite, is a crystalline solid that is insoluble in most organic solvents. This fundamental difference in solubility often makes HPA the only viable choice for non-aqueous or mixed-solvent systems where uniform reagent distribution is necessary for predictable reaction kinetics and simplified workup.

Evidence DimensionSolubility Profile
Target Compound DataMiscible with water, ethanol, and ether.
Comparator Or BaselineSodium Hypophosphite: Insoluble in organic solvents.
Quantified DifferenceQualitatively different solubility class (miscible vs. insoluble)
ConditionsStandard laboratory conditions for organic solvents.

Procuring HPA enables single-phase organic reactions, avoiding the process complexities and potential mass-transfer limitations of biphasic systems required when using insoluble salts.

Intrinsic Acidity for Simplified pH Control in Formulations

Hypophosphorous acid is a strong monoprotic acid with a pKa of approximately 1.1-1.2. This inherent acidity allows it to function simultaneously as a reducing agent and a pH regulator in a single component. In contrast, sodium hypophosphite is a near-neutral salt (pH of 6-8 in solution) and requires the separate addition of an acid to lower the pH of a formulation. For processes like polymerization or fine chemical synthesis where both reducing action and acidic conditions are required, using HPA simplifies the formulation by reducing the total number of reagents.

Evidence DimensionAcidity (pKa)
Target Compound Data~1.1
Comparator Or BaselineSodium Hypophosphite (salt of HPA): Not applicable, provides a near-neutral solution pH of 6-8.
Quantified DifferenceStrongly acidic (pKa ~1.1) vs. near-neutral salt
ConditionsAqueous solution at 25°C.

Reduces formulation complexity and the number of raw materials to be sourced and managed, which is a key consideration for streamlined manufacturing and quality control.

High-Purity Electroless Nickel Plating for Electronics and Aerospace

For applications demanding maximum deposit purity and extended bath life, such as coating hard disks, semiconductors, or aerospace components, HPA is the specified reagent. Its use prevents the accumulation of sodium ions common with sodium hypophosphite, leading to more stable plating baths and higher quality, more reliable Ni-P coatings.

Homogeneous Phase Reductions in Organic Synthesis

When conducting reductions (e.g., of diazonium salts) in polar organic or mixed aqueous-organic solvent systems, HPA's miscibility ensures a homogeneous reaction. This avoids the mass transfer limitations and process complications of using insoluble salts like sodium hypophosphite, making HPA the superior choice for predictable kinetics and simplified process development.

Dual-Function Reagent in Polymer and Fine Chemical Formulation

In processes requiring both a reducing agent/antioxidant and an acidic environment, HPA serves both roles. This simplifies formulations for polymers and resins by eliminating the need for a separate acid, reducing the number of inventoried raw materials and streamlining quality control.

XLogP3

-0.7

UNII

8B1RL9B4ZJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

68412-68-0
68412-69-1
6303-21-5

Wikipedia

Hypophosphorous acid

Methods of Manufacturing

Commercially, phosphinic acid and its salts are manufactured by treatment of white phosphorus with a boiling slurry of lime. The desired product, calcium phosphinite, remains in solution and insoluble calcium phosphite is precipitated. Phosphine and hydrogen are also formed, the gas-containing sufficient diphosphine to make it spontaneously flammable. Under some conditions equal amounts of phosphorus appear as phosphine and as phosphite, and the volume of the hydrogen liberated is nearly proportional to the hypophosphite that forms. In addition, a small amount of decomposition of hypophosphite by alkali occurs. Excess calcium hydroxide is precipitated using carbon dioxide and the calcium carbonate, calcium hydroxide, and calcium phosphite are removed by filtration. The filtered solution is treated with an equivalent amount of sodium sulfate or sodium carbonate to precipitate calcium sulfate or carbonate. Sodium hypophosphite monohydrate is recovered upon concentration of the solution. Phosphinic acid is produced from the sodium salt by ion exchange.
Heating concentrated baryta water with white phosphorous and decomposing the barium hypophosphite with sulfuric acid, filtering the liquid, and concentrating under reduced pressure.
Conveniently prepared by treating /sodium hypophosphite/ with an ion-exchange resin.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. /Hypophosphorous acid solution/

Stability Shelf Life

Stable under recommended storage conditions. /Hypophosphorous acid solution/

Dates

Last modified: 08-15-2023
1: Liu Y, Garnham CP, Roll-Mecak A, Tanner ME. Phosphinic acid-based inhibitors
of tubulin polyglutamylases. Bioorg Med Chem Lett. 2013 Aug 1;23(15):4408-12.
doi: 10.1016/j.bmcl.2013.05.069. Epub 2013 May 30. PubMed PMID: 23777780; PubMed
Central PMCID: PMC3725182.


2: Notni J, Šimeček J, Wester HJ. Phosphinic acid functionalized
polyazacycloalkane chelators for radiodiagnostics and radiotherapeutics: unique
characteristics and applications. ChemMedChem. 2014 Jun;9(6):1107-15. doi:
10.1002/cmdc.201400055. Epub 2014 Apr 3. Review. Erratum in: ChemMedChem. 2014
Dec;9(12):2614. PubMed PMID: 24700633.


3: Burrow RA, Siqueira da Silva RM. (9H-Fluoren-9-yl)(phen-yl)phosphinic acid.
Acta Crystallogr Sect E Struct Rep Online. 2013 Jan 1;69(Pt 1):o1. doi:
10.1107/S160053681204891X. Epub 2012 Dec 5. PubMed PMID: 23476362; PubMed Central
PMCID: PMC3588309.


4: Deep A, Sharma AL, Tuteja SK, Paul AK. Phosphinic acid functionalized carbon
nanotubes for sensitive and selective sensing of chromium(VI). J Hazard Mater.
2014 Aug 15;278:559-65. doi: 10.1016/j.jhazmat.2014.06.043. Epub 2014 Jun 28.
PubMed PMID: 25016454.


5: Burrow RA, da Silva RM. rac-Eth-yl(phen-yl)phosphinic acid. Acta Crystallogr
Sect E Struct Rep Online. 2012 Dec 1;68(Pt 12):o3488. doi:
10.1107/S160053681204812X. Epub 2012 Nov 30. PubMed PMID: 23476296; PubMed
Central PMCID: PMC3589060.

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